molecular formula C24H26N2O2 B5717789 3,3-dimethyl-2-butanone O-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}oxime

3,3-dimethyl-2-butanone O-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}oxime

Katalognummer B5717789
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: AAHGPEITQJVZOA-YZSQISJMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-dimethyl-2-butanone O-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}oxime is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMQXO, and it is a derivative of the quinoxaline family of compounds. DMQXO has been shown to exhibit a range of biochemical and physiological effects, and it has been used in a variety of laboratory experiments.

Wirkmechanismus

DMQXO acts as an antagonist at the NMDA receptor by binding to the glycine binding site of the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the activation of the NMDA receptor, DMQXO can modulate synaptic plasticity and affect learning and memory.
Biochemical and Physiological Effects:
DMQXO has been shown to exhibit a range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, DMQXO has been shown to affect other neurotransmitter systems, including the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the gamma-aminobutyric acid (GABA) receptor. DMQXO has also been shown to have antioxidant properties, which may be relevant to its potential therapeutic applications.

Vorteile Und Einschränkungen Für Laborexperimente

DMQXO has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action, which makes it useful for studying the NMDA receptor and other neurotransmitter systems. DMQXO is also relatively stable and easy to handle, which makes it a convenient compound to work with. However, there are also limitations to the use of DMQXO in laboratory experiments. For example, DMQXO has relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.

Zukünftige Richtungen

There are several potential future directions for research involving DMQXO. One area of interest is the development of DMQXO derivatives with improved pharmacological properties, such as increased solubility or selectivity for specific receptor subtypes. Another potential direction is the use of DMQXO in combination with other compounds to achieve synergistic effects. Finally, there is also interest in exploring the potential therapeutic applications of DMQXO, particularly in the treatment of neurological disorders such as Alzheimer's disease and epilepsy.

Synthesemethoden

DMQXO can be synthesized using a variety of methods. One common method involves the reaction of 3,3-dimethyl-2-butanone with 2-(3,4-dimethylphenyl)-4-quinolinecarboxylic acid, followed by the addition of hydroxylamine hydrochloride to form the oxime. This method has been shown to produce high yields of DMQXO with good purity.

Wissenschaftliche Forschungsanwendungen

DMQXO has been extensively studied for its potential applications in scientific research. One area of research where DMQXO has been particularly useful is in the study of the central nervous system. DMQXO has been shown to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a key receptor involved in synaptic plasticity and learning and memory. DMQXO has been used to study the role of the NMDA receptor in a variety of physiological and pathological conditions, including Alzheimer's disease, Parkinson's disease, and epilepsy.

Eigenschaften

IUPAC Name

[(E)-3,3-dimethylbutan-2-ylideneamino] 2-(3,4-dimethylphenyl)quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-15-11-12-18(13-16(15)2)22-14-20(19-9-7-8-10-21(19)25-22)23(27)28-26-17(3)24(4,5)6/h7-14H,1-6H3/b26-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHGPEITQJVZOA-YZSQISJMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)ON=C(C)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O/N=C(\C)/C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({[(2E)-3,3-dimethylbutan-2-ylidene]amino}oxy)[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.